molecular formula C13H11NO3 B016606 1-(Benzyloxy)-2-nitrobenzene CAS No. 4560-41-2

1-(Benzyloxy)-2-nitrobenzene

Cat. No. B016606
CAS RN: 4560-41-2
M. Wt: 229.23 g/mol
InChI Key: ZYWSXGRMDPBISP-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-nitrobenzene, also known as 1-benzyl-2-nitrobenzene, is an organic compound belonging to the nitrobenzene family. It has a molecular weight of 185.14 g/mol and is a colorless liquid at room temperature. It is widely used in the synthesis of pharmaceuticals and other chemicals due to its reactivity and solubility.

Scientific Research Applications

Application in Medicinal Chemistry

Field:

Organic chemistry, specifically medicinal chemistry.

Summary:

1-(Benzyloxy)-2-nitrobenzene has been investigated for its potential as a pharmacologically active compound. Researchers have synthesized and characterized this compound to explore its biological properties.

Experimental Procedures:

    Synthesis

    The compound is synthesized by coupling an aromatic substituted aldehyde with 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one. The synthesized compound is then characterized using techniques such as IR spectroscopy, ^13C NMR, ^1H NMR, and mass spectrometry .

Results:

The compound exhibits antimicrobial activity, which makes it a potential candidate for further drug development. Quantitative data on its inhibitory effects against specific microorganisms are reported .

Application in Catalysis

Field:

Organic synthesis and catalysis.

Summary:

1-(Benzyloxy)-2-nitrobenzene can serve as a substrate or ligand in catalytic reactions. Researchers have explored its utility in various transformations.

Experimental Procedures:

  • Palladium-Catalyzed Reactions : The compound can be used as a ligand in Pd-catalyzed reactions. For example, it may participate in carbonylation reactions or other transformations involving C–H activation .

Results:

The compound’s strategic structure allows it to engage in hydrogen bonding and facilitate catalytic processes. Researchers have successfully employed it in specific reactions, leading to the formation of new compounds.

Application in Organic Synthesis

Field:

Organic chemistry and synthetic methodology.

Summary:

1-(Benzyloxy)-2-nitrobenzene can be used as a building block in organic synthesis. Researchers have incorporated it into various reaction sequences.

Experimental Procedures:

  • Wittig Rearrangement : The compound undergoes a Wittig rearrangement, resulting in the formation of different products. For instance, it can yield 3-aminobenzofuran or other derivatives .

properties

IUPAC Name

1-nitro-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWSXGRMDPBISP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352983
Record name Benzyl 2-nitrophenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-2-nitrobenzene

CAS RN

4560-41-2
Record name Benzyl 2-nitrophenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred mixture of 2-nitrophenol (13.9 g, 0.10 mol), benzyl bromide (12.0 ml, 0.10 mol) and anhydrous potassium carbonate (30 g, 0.22 mol) in acetone (200 ml) is heated under reflux for 16 hours, cooled, poured onto ice-dilute hydrochloric acid, and extracted with dichloromethane. The extract is dried and evaporated and the residue is crystallized from ether-hexane as pale crystals, m.p. <50° C.
Quantity
13.9 g
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reactant
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12 mL
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30 g
Type
reactant
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200 mL
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solvent
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Synthesis routes and methods II

Procedure details

To a stirred solution of 2-nitrophenol (10.0 g, 72.0 mmol) and K2CO3 (9.96 g, 72.0 mmol) in DMF (150 mL) was added dropwise benzyl bromide (9.40 mL, 79.2 mmol) at 0° C. After being stirred at room temperature for 3 hr, the reaction mixture was diluted with water, which was extracted with Et2O. The extracts were washed with brine, dried over Na2SO4, and concentrated to dryness. Chromatography of the residue with hexane-EtOAc (2:1, v/v) as eluent gave 2-benzyloxy nitrobenzene (14.7 g, 89%) as a yellow oil. 1H-NMR (CDCl3) δ 5.24 (s, 2H), 7.04 (t, J=7.8 Hz, 1H), 7.12 (d, J=7.8 Hz, 1H), 7.31–7.50 (m, 5H), 7.51 (d, J=1.5 Hz, 1H), 7.86 (dd, J=7.8, 1.5 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
9.96 g
Type
reactant
Reaction Step One
Quantity
9.4 mL
Type
reactant
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Quantity
150 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A slurry of 41.7 g (0.3 mol) of o-nitrophenol in 200 ml of ethanol was added to a stirred, cooled solution of 19.8 g (0.3 mol) of 85% potassium hydroxide in 300 ml of ethanol; a voluminous yellow-orange precipitate of the potassium salt separated. After stirring at room temperature for 45 minutes, a solution of 35.7 ml (0.3 mol) of benzyl bromide in 100 ml of ethanol was added portionwise (no temperature rise) and the mixture was stirred at room temperature for 30 minutes, then gradually heated to reflux. The solid went into solution as the color lightened from red to light yellow and potassium bromide separated. After refluxing for 3 hours, the mixture was cooled and most of the ethanol removed on a rotary evaporator. The residue was shaken with 300 ml of ether and 100 ml of water and the layers separated. The aqueous phase was extracted with ether (2×100 ml) and the combined ether layers were washed with 50 ml of water and 50 ml of saturated sodium chloride solution. After drying over magnesium sulfate, the solvent was evaporated to give 66.1 g of a red-orange oil which was fractionated to yield 44.3 g of the title A compound as a yellow oily product, b.p. 163°-166° (0.2 mm). Lit. b.p. 127°-129° (0.05 mm); J. Org. Chem., 37, 1848 (1972).
Quantity
41.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
35.7 mL
Type
reactant
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Quantity
100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Benzyloxy)-2-nitrobenzene
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1-(Benzyloxy)-2-nitrobenzene

Citations

For This Compound
7
Citations
D Dobson, A Todd, J Gilmore - Synthetic communications, 1991 - Taylor & Francis
… We initially examined the reaction of 1 -benzyloxy-2-nitrobenzene under Bartoli's general conditions but were disappointed in recovering only 13% of required product. However, …
Number of citations: 78 www.tandfonline.com
C Brütting, O Kataeva, AW Schmidt… - European Journal of …, 2017 - Wiley Online Library
… 2-Benzyloxyaniline (13): Iron powder (19.0 g, 340 mmol) was added to a solution of 1-benzyloxy-2-nitrobenzene (7.82 g, 34.1 mmol) in acetic acid (200 mL), and the suspension was …
A Kanwar - 2018 - search.proquest.com
Infectious diseases continue to be a major concern worldwide. They are the second leading cause of death after heart disease. Factors such as an increasing global population, travel, …
Number of citations: 3 search.proquest.com
C Sun, C Ren, Y Wei, B Qin, H Zeng - scholar.archive.org
All the reagents were obtained from commercial suppliers and used as received unless otherwise noted. Aqueous solutions were prepared from distilled water. The organic solutions …
Number of citations: 0 scholar.archive.org
NA Isley - 2015 - search.proquest.com
Focus has been to develop new technologies that are both useful and sustainable to the synthetic community by following the 12 Principles of Green Chemistry. By utilizing micellar …
Number of citations: 1 search.proquest.com
G Reynard, H Mayrand, H Lebel - Canadian Journal of …, 2020 - cdnsciencepub.com
In this paper, the synthesis of alkyl aryl ethers from electron poor phenols and amines, using 1,3-propanedinitrite, is described. Due to the mild conditions, functionalized primary, …
Number of citations: 4 cdnsciencepub.com
DF Vargas, TS Kaufman, EL Larghi - The Journal of Organic …, 2022 - ACS Publications
The first total synthesis of the marine alkaloid aqabamycin G is disclosed. The synthetic sequence involved the stepwise addition to maleimide of an indole motif and a substituted diazo-…
Number of citations: 2 pubs.acs.org

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